

# 5-Bromo-6-methylnicotinic acid chemical properties

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## Compound of Interest

Compound Name: **5-Bromo-6-methylnicotinic acid**

Cat. No.: **B1527663**

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An In-Depth Technical Guide to the Chemical Properties of **5-Bromo-6-methylnicotinic acid**

## Introduction

**5-Bromo-6-methylnicotinic acid** (CAS No. 1190862-72-6) is a substituted pyridine derivative that serves as a valuable and versatile building block in organic synthesis and medicinal chemistry.<sup>[1]</sup> Its structure, featuring a pyridine core functionalized with a carboxylic acid, a bromine atom, and a methyl group, provides multiple reactive sites for chemical modification. This unique combination makes it an important intermediate in the development of complex molecules, particularly in the search for new therapeutic agents. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed for researchers and professionals in the chemical and pharmaceutical sciences.

## Part 1: Physicochemical and Structural Properties

The molecular structure of **5-Bromo-6-methylnicotinic acid** dictates its physical and chemical behavior. The presence of the acidic carboxylic acid group and the basic pyridine nitrogen makes it an amphoteric compound. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen influences the reactivity of the aromatic ring.

## Key Physicochemical Data

A summary of the core physicochemical properties is presented below for quick reference.

Property	Value	Source
CAS Number	1190862-72-6	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	216.03 g/mol	<a href="#">[1]</a>
Appearance	White to yellow solid	<a href="#">[1]</a>
Boiling Point	333.0 ± 42.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.692 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
pKa	3.25 ± 0.10 (Predicted)	<a href="#">[1]</a>
Storage	Sealed in a dry place at room temperature	<a href="#">[1]</a>

## Part 2: Synthesis and Purification

The synthesis of **5-Bromo-6-methylnicotinic acid** is typically achieved through the hydrolysis of its corresponding ethyl ester, a common and reliable method for converting esters to carboxylic acids.

### Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is based on a reported laboratory-scale synthesis.[\[1\]](#) The rationale behind this procedure is the conversion of the stable ethyl 5-bromo-6-methylnicotinate into the desired carboxylic acid using a strong base, followed by acidification to precipitate the product.

#### Materials:

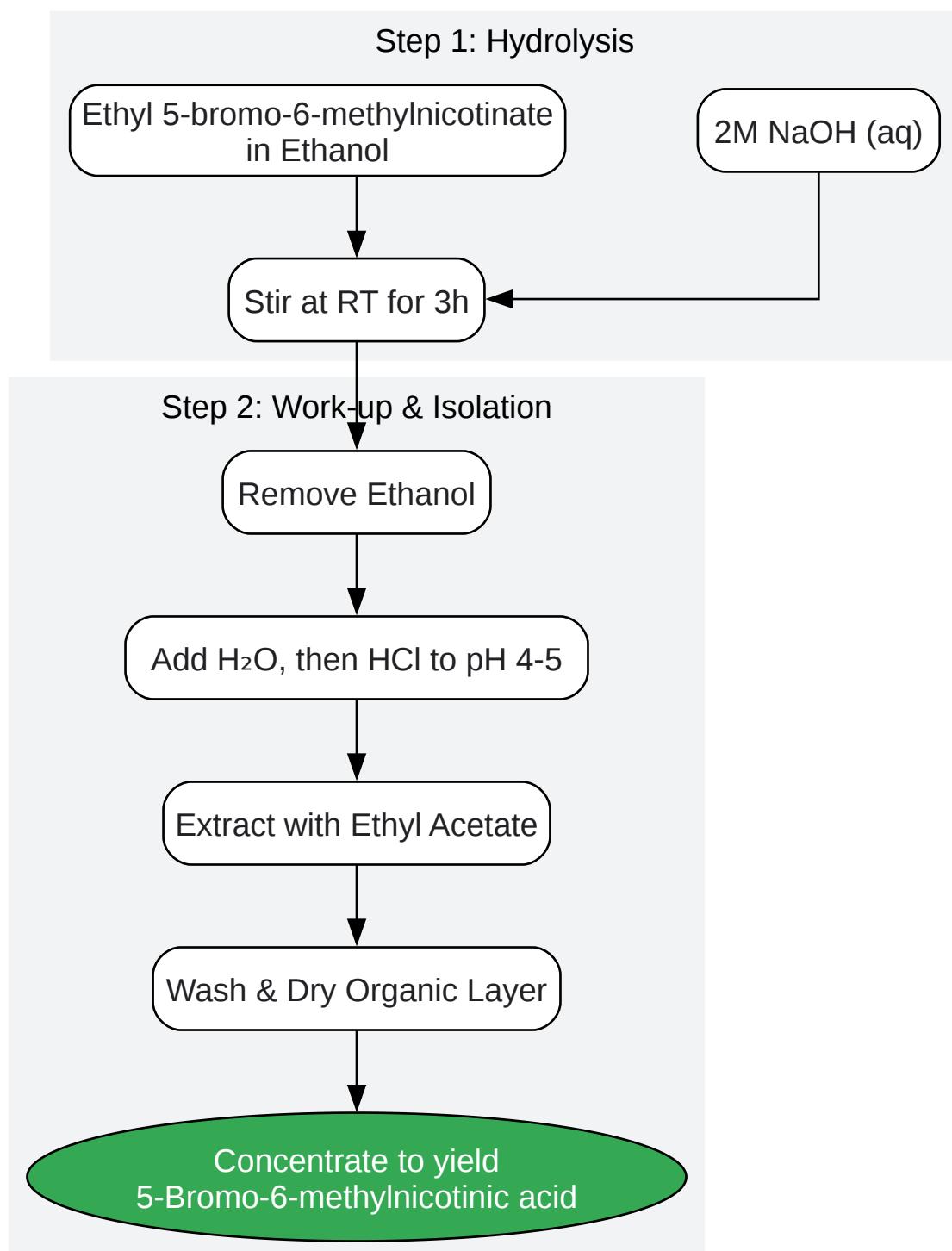
- Ethyl 5-bromo-6-methylnicotinate
- Ethanol (EtOH)
- 2M Sodium Hydroxide (NaOH) aqueous solution
- Concentrated Hydrochloric Acid (HCl)

- Ethyl Acetate (EtOAc)
- Deionized Water
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )

#### Step-by-Step Procedure:

- **Dissolution:** Dissolve ethyl 5-bromo-6-methylnicotinate (1.7 mmol) in ethanol (14 mL) in a round-bottom flask at room temperature with stirring.
- **Hydrolysis:** Slowly add 2M aqueous sodium hydroxide solution (3.8 mmol) to the stirring solution. The excess base ensures the complete saponification of the ester.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for approximately 3 hours. Progress can be monitored using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
- **Solvent Removal:** After the reaction is complete, remove the ethanol by evaporation under reduced pressure using a rotary evaporator.
- **Acidification & Precipitation:** To the remaining aqueous residue, add an appropriate amount of deionized water. Adjust the pH to 4-5 by the careful, dropwise addition of concentrated hydrochloric acid. This step protonates the sodium nicotinate salt, causing the less water-soluble carboxylic acid to precipitate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to maximize yield.
- **Washing and Drying:** Combine the organic layers and wash them with deionized water to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate to remove residual water.
- **Isolation:** Filter off the drying agent and concentrate the filtrate under reduced pressure to afford **5-bromo-6-methylnicotinic acid** as a white solid.[\[1\]](#)

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **5-Bromo-6-methylnicotinic acid**.

## Part 3: Spectroscopic Characterization

Structural elucidation of **5-Bromo-6-methylnicotinic acid** relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, its expected spectroscopic profile can be accurately predicted based on its structure and data from analogous compounds.[2][3]

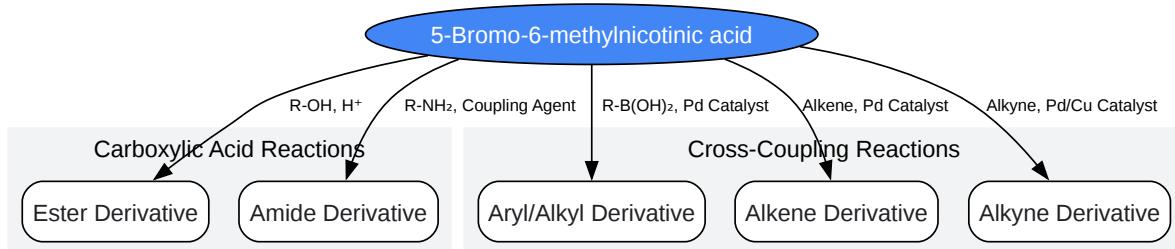
Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Carboxylic Acid (COOH): A broad singlet at <math>\delta</math> 10-13 ppm.</li><li>- Aromatic Protons: Two distinct signals in the aromatic region (<math>\delta</math> 7-9 ppm), likely appearing as doublets or singlets depending on coupling.</li><li>- Methyl (CH<sub>3</sub>): A sharp singlet around <math>\delta</math> 2.5 ppm.[3]</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl (C=O): A signal in the range of <math>\delta</math> 165-175 ppm.</li><li>- Aromatic Carbons: Five distinct signals in the aromatic region (<math>\delta</math> 120-160 ppm), including the carbon attached to bromine (expected to be shifted).</li><li>- Methyl Carbon: A signal in the aliphatic region, typically around <math>\delta</math> 20-25 ppm.[2]</li></ul>
Mass Spec.	<ul style="list-style-type: none"><li>- Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]<sup>+</sup> and [M+2]<sup>+</sup> of nearly equal intensity, due to the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br). The expected m/z values would be ~215 and ~217. The reported LRMS data shows m/z 216/218 for (M+1)<sup>+</sup>, confirming this pattern.[1]</li></ul>
IR Spec.	<ul style="list-style-type: none"><li>- O-H Stretch: A very broad band from ~2500-3300 cm<sup>-1</sup> (carboxylic acid).</li><li>- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm<sup>-1</sup>.</li><li>- C=C/C=N Stretch: Medium intensity bands in the 1450-1600 cm<sup>-1</sup> region (aromatic ring).</li><li>- C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm<sup>-1</sup>.</li></ul>

## Part 4: Chemical Reactivity and Applications

The utility of **5-Bromo-6-methylnicotinic acid** stems from its multiple reactive handles, which can be addressed with high selectivity.

- Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amide bond formation (reaction with an amine, typically activated by a coupling agent like HATU or EDCI).[4]
- Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents. Reactions like Suzuki (boronic acids), Heck (alkenes), and Sonogashira (terminal alkynes) couplings are foundational methods in modern drug discovery for building molecular complexity.[5]
- Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is relatively electron-poor, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack under certain conditions.

## Potential Reaction Pathways



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Caption: Potential reaction pathways for **5-Bromo-6-methylnicotinic acid**.

## Applications in Research and Development

As a functionalized heterocycle, **5-Bromo-6-methylnicotinic acid** is an attractive starting material for synthesizing libraries of compounds for biological screening.[5] Its structural motifs

are found in various biologically active molecules. Analogous bromonicotinic acid derivatives are key intermediates in the synthesis of targeted therapies, including Poly(ADP-ribose) Polymerase (PARP) inhibitors used in oncology.<sup>[5]</sup> Furthermore, the rigid pyridine scaffold is valuable for designing molecules that can fit into specific enzyme active sites or protein-protein interfaces.

## Part 5: Safety and Handling

Proper handling of **5-Bromo-6-methylnicotinic acid** is essential to ensure laboratory safety. The following information is compiled from safety data for the compound and structurally related chemicals.<sup>[1][6]</sup>

- Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
  - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.
- Handling and Storage:
  - Wash hands thoroughly after handling.
  - Keep the container tightly closed and store in a dry, cool, and well-ventilated place.<sup>[6]</sup>
  - Avoid dust formation.
- First-Aid Measures:
  - If Inhaled: Move the person to fresh air.
  - On Skin: Wash off immediately with plenty of soap and water.

- In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- In all cases of significant exposure or if symptoms persist, seek medical attention.[6][7]

## Conclusion

**5-Bromo-6-methylnicotinic acid** is a chemical intermediate with significant potential, characterized by its well-defined physicochemical properties and versatile reactivity. Its utility in constructing complex molecular architectures makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and safe handling procedures is paramount for its effective and responsible use in a research and development setting.

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